![molecular formula C6H8N2OS B12871970 1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde](/img/structure/B12871970.png)
1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the reaction of pyrazole derivatives with thioamide compounds under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the fused ring system .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-c]thiazole derivatives.
Scientific Research Applications
1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds also feature a fused pyrazole-thiazole ring system and exhibit similar biological activities.
Pyrazolo[4,3-d]thiazoles: Another class of compounds with a fused ring system, known for their potential as anticancer agents.
1,3,4-thiadiazoles: These compounds have a different ring structure but share similar applications in medicinal chemistry.
Uniqueness
1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
1,3a,4,6-tetrahydropyrazolo[1,5-c][1,3]thiazole-2-carbaldehyde |
InChI |
InChI=1S/C6H8N2OS/c9-2-5-1-6-3-10-4-8(6)7-5/h1-2,6-7H,3-4H2 |
InChI Key |
FTFHUVFWZNOAJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C(NN2CS1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide](/img/structure/B12871899.png)
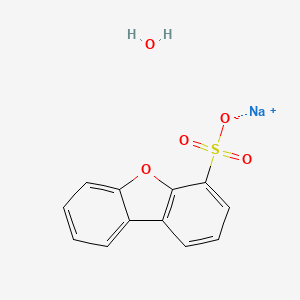


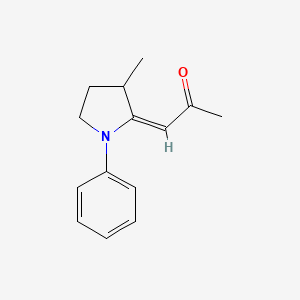
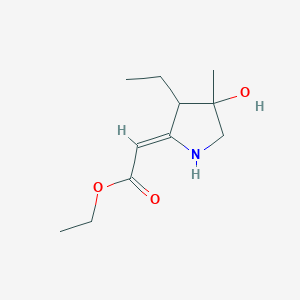
![2-(Cyanomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12871934.png)

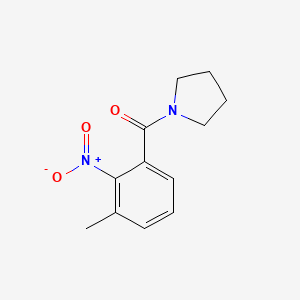

![2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871974.png)

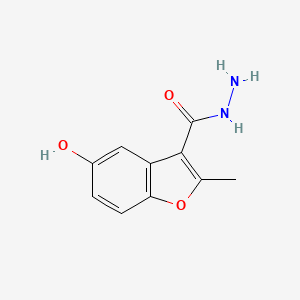
![1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione](/img/structure/B12871997.png)
